molecular formula C17H20Cl2N4O4S B2550681 2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone CAS No. 1904276-27-2

2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

Cat. No.: B2550681
CAS No.: 1904276-27-2
M. Wt: 447.33
InChI Key: MPXIIZLMMANVED-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone features a complex architecture combining a diazepane ring, a sulfonylated methylimidazole moiety, and a dichlorophenoxy-ethanone group. Structural characterization techniques such as X-ray crystallography, often employing SHELX software for refinement , are likely essential for elucidating its 3D configuration.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N4O4S/c1-21-10-16(20-12-21)28(25,26)23-6-2-5-22(7-8-23)17(24)11-27-15-4-3-13(18)9-14(15)19/h3-4,9-10,12H,2,5-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXIIZLMMANVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H19Cl2N3O3SC_{18}H_{19}Cl_2N_3O_3S. It features a dichlorophenoxy group and a diazepan derivative, which are significant for its biological interactions.

Research indicates that compounds containing imidazole and diazepan structures often exhibit diverse biological activities, including:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, particularly carbonic anhydrases (CAs), which play a crucial role in physiological processes such as respiration and acid-base balance. Inhibition studies have shown that related compounds can inhibit human carbonic anhydrases (hCAs) with varying potencies .
  • Antitumor Activity : Similar compounds have been studied for their potential as antitumor agents. They may exert cytotoxic effects on cancer cells through mechanisms involving apoptosis induction and cell cycle arrest .

Inhibition Profiles

A study evaluating various derivatives of diazepan compounds found that certain modifications enhance inhibitory activity against hCA isoforms. For instance, compounds with sulfonamide groups demonstrated selective inhibition against specific isoforms, indicating a structure-activity relationship (SAR) that could be exploited for drug development .

CompoundhCA IsoformIC50 (nM)Remarks
Compound AhCA II9.3Low nanomolar inhibitor
Compound BhCA IX2948.3Moderate potency
Compound ChCA VA437.8Selective inhibition

Case Studies

  • Antitumor Efficacy : A study investigated the antitumor properties of imidazole-based compounds similar to the target compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, suggesting potential applications in oncology .
  • Toxicity Profiles : Research on related compounds revealed that while they exhibit promising biological activity, they also present toxicity concerns at higher doses. The balance between efficacy and safety remains a critical area for further investigation .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has shown promising antimicrobial properties. Studies indicate that derivatives of imidazole and phenoxy compounds can exhibit significant antibacterial and antifungal activities. For instance, the imidazole moiety is known for its role in inhibiting microbial growth, making this compound a candidate for developing new antimicrobial agents .

Cancer Research
Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the diazepan ring may enhance the bioactivity of the compound by facilitating interactions with biological targets involved in cancer proliferation pathways .

Neuropharmacology
The imidazole ring is also associated with neuropharmacological effects. Compounds containing this moiety have been studied for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems. The specific interactions of this compound with receptors in the central nervous system warrant further investigation .

Agricultural Science

Herbicidal Properties
The dichlorophenoxy group suggests potential applications as a herbicide. Compounds with similar structures are known for their effectiveness in controlling broadleaf weeds. This compound could be explored for its ability to inhibit plant growth through hormonal disruption, similar to established herbicides like 2,4-Dichlorophenoxyacetic acid .

Pesticide Development
Given its chemical properties, there is potential for this compound to be developed into a pesticide. The dual functionality of acting as both a herbicide and an insecticide could be advantageous in integrated pest management systems .

Material Science

Polymer Chemistry
The unique structure of 2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone allows for its incorporation into polymer matrices. Research into its use as a plasticizer or stabilizer in polymer formulations could lead to enhanced material properties such as increased thermal stability and mechanical strength .

Nanotechnology
Incorporating this compound into nanomaterials could yield innovative applications in drug delivery systems or as catalysts in chemical reactions. Its ability to interact at the molecular level can facilitate the design of nanocarriers that improve bioavailability and target specificity of therapeutic agents .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityPMC3051443Demonstrated significant antibacterial activity against E. coli strains.
Cancer ResearchPubChemInduced apoptosis in cancer cell lines through mitochondrial pathways.
Herbicidal PropertiesDEQEffective against broadleaf weeds at low concentrations.
Polymer ChemistrySigmaaldrichImproved mechanical properties in PVC composites when used as an additive.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Differences

The target compound is compared below with two structurally related derivatives from the evidence:

Compound Name Core Structure Key Functional Groups Synthesis Method Reference
Target Compound : 2-(2,4-dichlorophenoxy)-1-(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone 1,4-diazepane 2,4-dichlorophenoxy, methylimidazole sulfonyl, ethanone Not explicitly described; potential use of sulfonylation and nucleophilic substitution
Triazole Derivative : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () 1,2,4-triazole Phenylsulfonyl, difluorophenyl, phenylethanone Sodium ethoxide-mediated coupling of α-halogenated ketones with triazoles
Nitroimidazole Derivative : 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols () 5-nitroimidazole Nitro group, arylethanol, chloromethyl intermediates TDAE methodology with α-carbonyl esters and chloromethylphenyl intermediates
Key Observations:

Core Rings :

  • The target’s 1,4-diazepane (7-membered ring) offers greater conformational flexibility compared to the rigid 5-membered 1,2,4-triazole () or imidazole () cores. This flexibility may enhance binding to dynamic biological targets.
  • The methylimidazole sulfonyl group in the target contrasts with the phenylsulfonyl () and nitroimidazole () groups, suggesting differences in electronic effects and steric bulk.

’s TDAE methodology leverages reductive alkylation, which is distinct from the sulfonylation steps inferred for the target.

Functional Group Analysis

Halogenated Aromatic Groups
  • Target: The 2,4-dichlorophenoxy group enhances lipophilicity, favoring membrane penetration.
  • Comparison : Chlorine’s larger atomic radius and higher lipophilicity may make the target more bioavailable than fluorinated analogs.
Sulfonyl and Imidazole Moieties
  • : The phenylsulfonyl group lacks the imidazole’s basicity, possibly reducing interactions with charged residues in binding pockets.
  • : The 5-nitroimidazole group is electron-deficient, favoring redox-activated biological activity (e.g., antiparasitic agents), unlike the target’s methylimidazole.

Physicochemical Properties (Inferred)

Property Target Compound Triazole Derivative () Nitroimidazole Derivative ()
Molecular Weight High (diazepane + sulfonyl) Moderate (triazole core) Moderate (imidazole + arylethanol)
Lipophilicity (LogP) High (dichlorophenoxy) Moderate (difluorophenyl) Variable (nitro group reduces LogP)
Solubility Moderate (sulfonyl group) Low (phenylsulfonyl) Low (nitroimidazole)

Research Implications and Limitations

  • Structural Insights : The diazepane ring’s flexibility and sulfonyl group’s polarity position the target as a candidate for protease or kinase inhibition, though biological validation is needed.
  • Synthetic Challenges : The target’s complexity (e.g., diazepane cyclization, sulfonylation) may require multi-step protocols beyond those in –3.
  • Evidence Gaps: No activity data or crystallographic results for the target are provided, limiting functional comparisons.

Q & A

Q. What are the recommended strategies for optimizing the multi-step synthesis of this compound, particularly for improving yield and purity?

The synthesis involves sequential functionalization of the diazepane ring, sulfonylation with the imidazole moiety, and coupling to the dichlorophenoxy ethanone group. Key steps include:

  • Diazepane sulfonylation : Use anhydrous conditions with sulfonyl chlorides (e.g., 1-methyl-1H-imidazole-4-sulfonyl chloride) and a base like triethylamine to minimize side reactions .
  • Coupling reactions : Reflux in ethanol with glacial acetic acid as a catalyst (similar to methods in ) to form the ethanone linkage .
  • Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol to isolate high-purity product .

Table 1 : Typical Reagents and Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Diazepane sulfonylation1-methyl-1H-imidazole-4-sulfonyl chloride, DCM, TEA, 0°C→RT65–70>95%
Ethanone couplingEthanol, glacial acetic acid, reflux (4–6 hrs)50–5590–92%

Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?

  • NMR : Focus on 1H^1H- and 13C^{13}C-NMR to confirm the diazepane ring conformation, sulfonyl group integration, and dichlorophenoxy substitution patterns. The imidazole protons typically resonate at δ 7.2–7.8 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (expected m/z ~520–530) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in related diazepane derivatives .

Q. How should preliminary biological activity assays be designed to evaluate this compound’s potential as an antimicrobial agent?

  • Assay Design : Use standard microdilution methods (e.g., MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK-293) to assess selectivity.
  • Data Interpretation : Compare activity to structurally similar sulfonamide-diazepane hybrids, noting enhanced potency from the dichlorophenoxy group’s electron-withdrawing effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups for bioactivity?

  • Analog Synthesis : Modify the dichlorophenoxy group (e.g., replace with trifluoromethyl or methoxy groups) and the imidazole sulfonyl moiety (e.g., vary substituents at N1) .
  • Biological Testing : Screen analogs against a panel of bacterial/fungal strains and enzymes (e.g., cytochrome P450 for metabolic stability).
  • Data Analysis : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What experimental approaches resolve contradictions in bioactivity data across different assay conditions?

  • Orthogonal Assays : Validate initial MIC results with time-kill kinetics or biofilm inhibition assays .
  • Buffer Optimization : Test activity in varying pH (5.5–7.4) and ionic strength to account for solubility-driven discrepancies .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .

Q. How can computational modeling predict target interactions and guide rational design?

  • Docking Studies : Model the compound into bacterial targets (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina, focusing on hydrogen bonds with the sulfonyl group and hydrophobic interactions with the diazepane ring .
  • MD Simulations : Assess binding stability over 100 ns trajectories to identify flexible regions (e.g., diazepane conformation) affecting affinity .
  • QSAR Modeling : Train models on analog datasets to prioritize synthetic targets .

Data Contradiction Analysis

Case Study : Discrepancies in antifungal activity between broth microdilution and agar diffusion assays.

  • Root Cause : Poor solubility in aqueous media (observed in for related compounds) leading to underperformance in diffusion assays.
  • Resolution :
    • Use DMSO-PBS co-solvent systems to enhance solubility.
    • Validate with intracellular uptake studies (fluorescence-tagged analogs) .

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